molecular formula C16H12N2OS B232364 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one

5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one

Cat. No.: B232364
M. Wt: 280.3 g/mol
InChI Key: DFDVMCMHCQFFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one, also known as PQQ, is a redox cofactor that is involved in various biological processes. It was first discovered in 1979 and has since been the subject of extensive scientific research. PQQ is a unique compound that has been found to have a wide range of potential applications in the fields of medicine, biochemistry, and biotechnology.

Mechanism of Action

The mechanism of action of 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one is not fully understood. However, it is believed that this compound acts as a cofactor for enzymes involved in redox reactions. This compound is able to transfer electrons and hydrogen ions, which allows it to act as a powerful antioxidant. This compound has also been found to stimulate the production of mitochondria, which are the energy-producing organelles in cells.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its antioxidant properties, this compound has been found to stimulate the production of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), which are important for the growth and survival of neurons. This compound has also been found to improve cognitive function, reduce inflammation, and improve sleep quality.

Advantages and Limitations for Lab Experiments

5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. This compound is also non-toxic and has low cytotoxicity, which makes it suitable for use in cell culture studies. However, this compound has some limitations for use in lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. This compound is also sensitive to light and heat, which can affect its stability.

Future Directions

There are several future directions for research on 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one. One area of research is the potential use of this compound in the treatment of neurodegenerative diseases. Another area of research is the development of this compound-based therapies for cardiovascular diseases and diabetes. Additionally, this compound has potential applications in the field of biotechnology, particularly in the development of biofuels and other renewable energy sources. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.

Synthesis Methods

The synthesis of 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one is a complex process that involves multiple steps. The most common method for synthesizing this compound is through the use of microorganisms such as bacteria and fungi. These microorganisms are able to produce this compound through a process known as biosynthesis. In addition to biosynthesis, this compound can also be synthesized through chemical methods. However, chemical synthesis is a more complex process and is not as commonly used.

Scientific Research Applications

5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one has been the subject of extensive scientific research due to its potential applications in various fields. In medicine, this compound has been found to have antioxidant properties and has been shown to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been found to have potential applications in the treatment of cardiovascular diseases, diabetes, and cancer.

Properties

Molecular Formula

C16H12N2OS

Molecular Weight

280.3 g/mol

IUPAC Name

5-methyl-12H-quinolino[3,4-b][1,4]benzothiazin-6-one

InChI

InChI=1S/C16H12N2OS/c1-18-12-8-4-2-6-10(12)14-15(16(18)19)20-13-9-5-3-7-11(13)17-14/h2-9,17H,1H3

InChI Key

DFDVMCMHCQFFJX-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C3=C(C1=O)SC4=CC=CC=C4N3

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)SC4=CC=CC=C4N3

Origin of Product

United States

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